N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
N-(1,2,3-Thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative featuring a 1,2,3-thiadiazole ring linked to a thiocarbonyl group and a 3-(trifluoromethyl)phenyl substituent. Its synthesis typically involves the reaction of 1,2,3-thiadiazole-4-carbonyl isothiocyanate with 3-(trifluoromethyl)aniline under reflux conditions in anhydrous ethanol or tetrahydrofuran (THF) . Structural characterization via IR and NMR spectroscopy confirms the presence of key functional groups:
- C=S stretching vibration at 1247–1255 cm⁻¹ (IR) .
- Thione tautomer dominance, evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and the presence of νNH (3278–3414 cm⁻¹) .
- Crystallographic data (where available) highlight planar geometry for the thiocarbonyl and carbonyl groups, stabilized by intramolecular N–H⋯O hydrogen bonds .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-2-1-3-7(4-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSSUVDJFJWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CSN=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide is the NF-κB signaling pathway , a validated oncological target. This pathway is known to be a key regulator of immune response, cell proliferation, cell death, and inflammation.
Mode of Action
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide acts as a nanomolar inhibitor of the NF-κB pathway. It was found to be inactive in human ikkβ enzyme assays
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which is involved in the regulation of immune response, cell proliferation, cell death, and inflammation. Constitutive activation of this pathway has been found in a variety of malignancies, leading to uncontrolled apoptosis, cell cycle deregulation, and metastatic growth.
Result of Action
The inhibition of the NF-κB pathway by N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide can potentially lead to the suppression of immune response, cell proliferation, and inflammation, and the induction of cell death. These effects could be beneficial in the treatment of conditions characterized by overactive NF-κB signaling, such as certain types of cancer.
Biological Activity
N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a compound belonging to the thiourea family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and molecular interactions of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiourea derivatives with 1,2,3-thiadiazole-4-carboxylic acid derivatives. The process often includes the use of various reagents and solvents under controlled conditions to yield the desired product with high purity. Detailed methodologies can be found in studies focusing on similar thiourea compounds that outline stepwise synthesis procedures and characterization techniques such as NMR and mass spectrometry .
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of thiadiazole derivatives, including this compound. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated an IC50 value of approximately 2.03 µM against human colon carcinoma (HTC-116) and 2.17 µM against hepatocellular carcinoma (HepG-2), outperforming standard reference drugs .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key biological targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Broad-spectrum Activity : It has shown activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported as low as 2 µg/mL for certain derivatives .
- Dual Inhibition : Some derivatives have been identified as dual inhibitors of DNA gyrase and topoisomerase IV in Staphylococcus aureus, indicating a multifaceted mechanism that could be beneficial in treating resistant infections .
Comparative Biological Activity Table
Case Studies
Several case studies have been published detailing the biological activity of thiourea derivatives:
- Antileukemic Activity : A study reported that specific derivatives demonstrated potent antileukemic effects, suggesting that structural modifications could enhance therapeutic efficacy .
- Antimicrobial Efficacy : Research highlighted that certain thiourea complexes exhibited enhanced antibacterial properties compared to traditional antibiotics like oxytetracycline, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Table 2: Bioactivity Profiles
Key Observations:
- Agrochemicals : Thifluzamide’s thiazole and halogenated phenyl groups target fungal respiration, whereas the thiadiazole derivative’s mode of action remains understudied .
- Pharmacological Potential: NS11021’s thiourea scaffold modulates ion channels, suggesting similar applications for the target compound pending further study .
Q & A
Q. What are the standard synthetic routes for N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, and what methodological considerations are critical for optimizing yield?
The compound is typically synthesized via nucleophilic addition of an amine to an isothiocyanate. For example, reacting 3-(trifluoromethyl)aniline with 1,2,3-thiadiazole-4-carbonyl isothiocyanate in a polar aprotic solvent (e.g., THF or acetone) under inert conditions. Key factors include:
- Stoichiometric control : Equimolar ratios of amine and isothiocyanate prevent side reactions (e.g., disubstitution).
- Temperature : Reactions are often conducted at 0–25°C to minimize decomposition of reactive intermediates .
- Purification : Recrystallization from methanol/dichloromethane mixtures (1:10 v/v) yields pure crystals .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this thiourea derivative?
- NMR Spectroscopy : - and -NMR confirm the thiourea backbone (e.g., NH protons at δ 10–12 ppm, thiocarbonyl at ~180 ppm) and substituent integration .
- FT-IR : Strong absorption bands at ~1250 cm (C=S) and ~1700 cm (C=O) validate functional groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL97) resolve bond lengths (C–S: ~1.68 Å) and intramolecular hydrogen bonds (N–H⋯S/O), critical for confirming planar thiourea geometry .
Q. What are the primary biological or chemical applications of this compound in academic research?
Thiourea derivatives are studied for:
- Antimicrobial Activity : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration against pathogens like Staphylococcus aureus .
- Metal Coordination : The thiocarbonyl group binds transition metals (e.g., Cu), enabling applications in catalysis or sensor development .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?
Discrepancies in antimicrobial efficacy may arise from:
- Assay Variability : Differences in bacterial strains, inoculum size, or solvent carriers (e.g., DMSO vs. aqueous buffers) .
- Structural Isomerism : Undetected stereoisomers (e.g., cis/trans configurations) can alter bioactivity. Use chiral HPLC or X-ray analysis to confirm purity .
- Synergistic Effects : Combine with chelators (e.g., EDTA) to test if metal ion availability modulates activity .
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., E. coli dihydrofolate reductase) with flexible side-chain sampling .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can synthetic challenges, such as low yields of the thiadiazole-carbonyl intermediate, be addressed?
- Alternative Precursors : Replace unstable isothiocyanates with thiophosgene derivatives for safer handling .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) and improve thiadiazole cyclization efficiency .
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate carbonyl activation .
Q. What are the key structural analogs of this compound, and how do their activities compare?
Methodological Notes
- Data Reproducibility : Always cross-validate spectral data (NMR, IR) with computational predictions (e.g., ChemDraw) to confirm assignments .
- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to handle twinning in high-symmetry crystals .
- Bioactivity Reporting : Include MIC/MBC values with standardized CLSI protocols to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
